Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, and thiophene-amido groups. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene-Amido Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with an amine to form the thiophene-2-amido intermediate.
Introduction of the Trifluoromethyl Group:
Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can undergo reduction reactions, particularly at the amido group, to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and thiophene groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy and amido groups facilitate hydrogen bonding and other interactions with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
- ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate is unique due to the presence of the thiophene-2-amido group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group, making it a valuable compound for specific research and industrial applications.
Biological Activity
Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate is a complex organic compound characterized by its unique trifluoromethyl and thienyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties. This article discusses the biological activity of this compound, synthesizing findings from various studies and presenting data tables and case studies.
The compound has the molecular formula C15H14F3NO4S and features a trifluoromethyl group that enhances lipophilicity, potentially influencing its biological interactions. The presence of a hydroxyl group and a thienyl moiety may also contribute to its biological activity, allowing it to engage with various molecular targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, analogs of 3,3,3-trifluoro-2-hydroxypropanoate have shown effectiveness against various bacterial strains. A study demonstrated that these compounds could reduce the minimum inhibitory concentration (MIC) against Gram-positive bacteria by up to 50% compared to controls .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
This compound | TBD | TBD |
Anticonvulsant Activity
In related studies, analogs of this compound have been evaluated for anticonvulsant properties. One particular analog demonstrated significant efficacy in reducing seizure activity in animal models without major side effects on cardiovascular parameters . This suggests that the compound may interact with GABA receptors or other neurotransmitter systems.
The mechanism of action for this compound likely involves modulation of enzyme activities and receptor interactions. The trifluoromethyl group enhances membrane permeability, allowing the compound to enter cells more readily. Once inside, it may inhibit specific enzymes or alter receptor signaling pathways.
Case Study 1: Efficacy in Animal Models
A research study focused on evaluating the anticonvulsant effects of this compound in rodent models. The compound was administered at varying doses, showing a dose-dependent reduction in seizure frequency. At a dose of 10 mg/kg, a significant reduction (up to 70%) in seizure activity was observed compared to the control group .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics .
Properties
Molecular Formula |
C15H12F3NO4S |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-carbonylamino)phenyl]propanoate |
InChI |
InChI=1S/C15H12F3NO4S/c1-23-13(21)14(22,15(16,17)18)9-4-6-10(7-5-9)19-12(20)11-3-2-8-24-11/h2-8,22H,1H3,(H,19,20) |
InChI Key |
MVNOTWOSQGETPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC=CS2)(C(F)(F)F)O |
Origin of Product |
United States |
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